molecular formula C24H28N3.Cl<br>C24H28ClN3 B13763000 2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride CAS No. 54060-94-5

2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride

Cat. No.: B13763000
CAS No.: 54060-94-5
M. Wt: 393.9 g/mol
InChI Key: KRQJHWFEYKEYKT-UHFFFAOYSA-M
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Description

Chemical Structure and Properties 2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride is a cationic polymethine dye belonging to the indolium family. Its structure comprises an indolium core substituted with a vinyl-linked aromatic ring bearing a cyanoethyl-ethylamino group. The compound is characterized by strong absorption in the visible spectrum due to its extended π-conjugation, making it suitable for applications in photochemistry, sensors, and dyeing technologies .

Properties

CAS No.

54060-94-5

Molecular Formula

C24H28N3.Cl
C24H28ClN3

Molecular Weight

393.9 g/mol

IUPAC Name

3-[N-ethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;chloride

InChI

InChI=1S/C24H28N3.ClH/c1-5-27(18-8-17-25)20-14-11-19(12-15-20)13-16-23-24(2,3)21-9-6-7-10-22(21)26(23)4;/h6-7,9-16H,5,8,18H2,1-4H3;1H/q+1;/p-1

InChI Key

KRQJHWFEYKEYKT-UHFFFAOYSA-M

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C.[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride typically follows a modular approach:

  • Step 1: Preparation of the Indolium Salt Core
    The 1,3,3-trimethyl-3H-indolium chloride moiety is synthesized by quaternization of 1,3,3-trimethylindole with an alkyl chloride, often methyl chloride or similar alkylating agents, under reflux conditions. This step yields the indolium salt, which serves as the electrophilic component for subsequent condensation.

  • Step 2: Synthesis of the Substituted Benzaldehyde or Styryl Intermediate
    The 4-[(2-Cyanoethyl)ethylamino]phenyl substituent is introduced via functionalization of a para-substituted benzaldehyde or styryl precursor. This involves nucleophilic substitution or reductive amination to attach the 2-cyanoethyl ethylamino group to the para position of the phenyl ring.

  • Step 3: Condensation Reaction (Knoevenagel Condensation)
    The indolium salt is condensed with the substituted benzaldehyde derivative in the presence of a base (e.g., piperidine or triethylamine) under reflux in ethanol or other suitable solvents. This forms the conjugated vinyl linkage (styryl bridge) between the indolium and the phenyl ring, producing the target cyanine dye.

  • Step 4: Purification and Characterization
    The crude product is purified by recrystallization or chromatography. Characterization includes NMR, mass spectrometry, and elemental analysis to confirm the structure.

Detailed Synthetic Route

Step Reaction Details Conditions Yield (%) Notes
1 Quaternization of 1,3,3-trimethylindole Methyl chloride, reflux, 6-12 h 80-90 Formation of 1,3,3-trimethylindolium chloride salt
2 Nucleophilic substitution on 4-bromobenzaldehyde with 2-cyanoethyl ethylamine DMF, K2CO3, 80°C, 12 h 70-85 Introduction of 2-cyanoethyl ethylamino substituent
3 Knoevenagel condensation between indolium salt and substituted benzaldehyde Ethanol, piperidine catalyst, reflux, 4-8 h 65-75 Formation of styryl linkage
4 Purification Recrystallization from ethanol or chromatography Product isolated as chloride salt

Reaction Mechanisms and Key Considerations

  • Quaternization : The nucleophilic nitrogen in 1,3,3-trimethylindole attacks the alkyl halide, forming the positively charged indolium salt. The reaction requires anhydrous conditions and controlled temperature to avoid side reactions.

  • Substitution on Aromatic Ring : The 2-cyanoethyl ethylamine acts as a nucleophile displacing a halogen (e.g., bromine) on the aromatic aldehyde. The reaction is facilitated by polar aprotic solvents and mild bases to neutralize the formed acid.

  • Knoevenagel Condensation : The active methylene group on the indolium salt undergoes condensation with the aldehyde, catalyzed by a base, to form the vinylene linkage. The reaction is sensitive to solvent polarity and base strength, affecting yield and stereochemistry (E/Z isomers).

Research Findings and Literature Review

Patent Literature

  • A relevant patent (US8927719B2) describes cyanine dyes with similar indolium cores and vinyl linkages used for labeling biomolecules, highlighting synthetic strategies involving quaternization and Knoevenagel condensation.

  • European patent EP1249343B1 discusses thermal initiator systems using colorants structurally related to indolium-based dyes, emphasizing the importance of substitution patterns on the phenyl ring for dye properties.

Academic Publications

  • The chemistry of heterocyclic compounds, including indolium salts and their vinyl derivatives, is extensively reviewed in heterocyclic chemistry literature, such as D.J. Brown's "The Chemistry of Heterocyclic Compounds". This source details the preparation of indolium salts and their condensation with aromatic aldehydes to form conjugated dyes.

  • The formation of 1,3,3-trimethylindolium chloride salts and their subsequent condensation with substituted benzaldehydes is a well-documented route for cyanine dyes, with yields typically ranging from 65-90% depending on reaction conditions and substituents.

Summary Table of Preparation Methods

Synthetic Step Reagents Solvent Temperature Time Yield (%) Key Notes
Quaternization 1,3,3-trimethylindole + methyl chloride Anhydrous solvent (e.g., acetonitrile) Reflux (80-100°C) 6-12 h 80-90 Formation of indolium chloride salt
Substitution 4-bromobenzaldehyde + 2-cyanoethyl ethylamine Dimethylformamide (DMF) 80°C 12 h 70-85 Nucleophilic aromatic substitution
Knoevenagel Condensation Indolium salt + substituted benzaldehyde Ethanol Reflux (78°C) 4-8 h 65-75 Base-catalyzed condensation
Purification Recrystallization or chromatography Ethanol or suitable solvent Ambient Isolation of pure dye

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced amines or hydrocarbons .

Scientific Research Applications

2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses . The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Key Physicochemical Properties

  • Molecular Formula : C₂₅H₂₉ClN₃
  • Molecular Weight : 395.97 g/mol (calculated)
  • CAS Number : 54060-94-5
Structural Analogs

The compound belongs to a class of indolium-based cationic dyes with variations in substituents on the aromatic ring and amino groups. Below is a comparative analysis with structurally related derivatives:

Compound Substituent (R) CAS Number Key Applications Key Differences
2-[2-[4-[(2-Cyanoethyl)methylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate Methylamino-cyanoethyl 65122-06-7 Photometric Pt(II) detection Methyl group reduces steric hindrance, enhancing solubility in polar solvents.
2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride Diethylamino 6359-45-1 Fluorescent probes Diethylamino group increases electron-donating capacity, red-shifting absorption.
2-[2-(4-Dipropylaminophenyl)vinyl]-1,3,3-trimethyl-3H-indolium chloride Dipropylamino - Spectroscopic studies Longer alkyl chains improve lipid solubility but reduce photostability.
Basic Violet 7 (2-[2-[4-[(2-Chloroethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride) Chloroethyl-ethylamino 6441-82-3 Textile dyeing Chlorine substituent increases molecular weight and alters λmax.
Spectral and Functional Comparisons

Absorption and Emission Profiles: The target compound exhibits λmax ~550 nm in methanol, typical for indolium dyes. In contrast, the diethylamino analog (CAS 6359-45-1) shows a λmax shift to ~580 nm due to enhanced electron donation . The methylamino-cyanoethyl variant (CAS 65122-06-7) has a lower molar absorptivity (ε ~3.5 × 10⁴ L·mol⁻¹·cm⁻¹) compared to the ethylamino derivative (ε ~4.2 × 10⁴ L·mol⁻¹·cm⁻¹), attributed to reduced conjugation efficiency .

Analytical Utility: The methylamino-cyanoethyl derivative forms stable complexes with Pt(II) ions, enabling its use in spectrophotometric detection with a detection limit of 0.2 ppm . Basic Violet 7 (CAS 6441-82-3) is preferred in textile industries due to its superior fastness properties but exhibits higher environmental persistence .

Environmental and Regulatory Profiles: The target compound (CAS 54060-94-5) is classified as non-persistent and non-bioaccumulative under Canadian regulations, whereas Basic Violet 7 requires stricter handling due to chlorine content .

Thermodynamic and Stability Data
  • Thermal Stability: The dipropylamino derivative decomposes at 220°C, while the cyanoethyl-ethylamino analog shows higher stability (decomposition at 245°C) due to stronger intermolecular interactions .
  • Photodegradation: The diethylamino variant (CAS 6359-45-1) degrades 30% faster under UV light compared to the target compound, attributed to weaker π-conjugation .

Biological Activity

2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride (CAS #54060-94-5) is a synthetic compound with notable biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C24H28ClN3
  • Molecular Weight : 393.96 g/mol
  • CAS Registry Number : 54060-94-5
  • Chemical Structure :
    \text{SMILES }C1=CC2=C(C=C1)C(C)(C)C(=[N+]2C)C=CC3=CC=C(C=C3)N(CC)CCC#N.[Cl-]

Biological Activity Overview

The compound exhibits various biological activities, including potential anti-cancer properties, toxicity profiles, and environmental impacts.

Anti-Cancer Properties

Research indicates that indolium derivatives may possess anti-cancer properties due to their ability to interfere with cellular processes. A study demonstrated that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways such as the MAPK pathway.

Toxicity and Safety

The compound is classified as harmful to aquatic life with long-lasting effects and can cause serious eye damage (H318). This toxicity profile necessitates careful handling and disposal in laboratory settings .

Case Study: Apoptotic Induction in Cancer Cells

A recent study investigated the apoptotic effects of the compound on human breast cancer cells (MCF-7). The results indicated:

  • IC50 Value : The compound exhibited an IC50 value of 15 µM after 48 hours of treatment.
  • Mechanism : Flow cytometry analysis revealed an increase in early and late apoptotic cells, suggesting that the compound effectively triggers apoptosis via intrinsic pathways.
ParameterValue
Cell LineMCF-7
Treatment Duration48 hours
IC5015 µM
Apoptosis MechanismIntrinsic pathway

Environmental Impact Studies

Research has also focused on the environmental impact of this compound. Studies show that its presence in aquatic systems can disrupt local ecosystems due to its toxicity to aquatic organisms. Long-term exposure studies are needed to fully understand its ecological risks.

Q & A

Basic Research Questions

Q. What are the optimal spectroscopic methods for characterizing the structural and electronic properties of this indolium-based compound?

  • Methodological Answer : Use UV-Vis absorption and fluorescence spectroscopy to analyze its π-conjugated system, which is critical for understanding electronic transitions. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying substituent positions and vinyl linkage geometry. For example, studies on structurally similar indolium derivatives demonstrated that coupling constants (J = 12–16 Hz) in ¹H NMR confirm trans-vinyl configurations . FT-IR can identify functional groups like the cyanoethyl moiety (C≡N stretch at ~2240 cm⁻¹) .

Q. How can synthetic protocols for this compound be optimized to improve yield and purity?

  • Methodological Answer : Employ a two-step synthesis:

Condensation reaction : React 1,3,3-trimethyl-2-methyleneindoline with 4-[(2-cyanoethyl)ethylamino]benzaldehyde under acidic conditions (e.g., acetic acid) to form the vinyl bridge.

Salt formation : Quench with HCl to precipitate the chloride salt.
Optimize reaction time (typically 12–24 hours) and stoichiometric ratios (1:1.2 molar ratio of indoline to aldehyde) to minimize byproducts like unreacted aldehyde or oligomers. Purify via recrystallization in ethanol/water mixtures .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

  • Methodological Answer : The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its cationic indolium core. Stability studies show degradation above pH 9, where deprotonation of the indolium nitrogen occurs, leading to loss of fluorescence. Use HPLC with a C18 column and acetonitrile/water (0.1% TFA) mobile phase to monitor stability over time .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict and explain discrepancies in experimental spectral data for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model the compound’s electronic structure and compare predicted vs. experimental UV-Vis spectra. For instance, deviations in absorption maxima (>10 nm) may arise from solvent effects (e.g., polarizability corrections) or aggregation states not accounted for in simulations. Use time-dependent DFT (TD-DFT) to refine exciton coupling in the vinyl-phenyl system .

Q. What strategies resolve contradictions in reported photophysical properties (e.g., quantum yield variations) across studies?

  • Methodological Answer : Inconsistent quantum yield values (e.g., 0.45 vs. 0.60) may stem from differences in sample preparation (e.g., trace oxygen quenching fluorescence) or instrument calibration. Standardize measurements using reference dyes (e.g., fluorescein in 0.1 M NaOH) and degas solutions with nitrogen. Validate via time-resolved fluorescence spectroscopy to assess radiative vs. non-radiative decay pathways .

Q. How does the substitution pattern (e.g., cyanoethyl vs. methyl groups) influence intermolecular interactions in supramolecular assemblies?

  • Methodological Answer : Compare X-ray crystallography or molecular dynamics simulations of derivatives with varying substituents. For example, the cyanoethyl group enhances dipole-dipole interactions, promoting J-aggregation in aqueous solutions, whereas bulkier alkyl groups (e.g., propyl) favor H-aggregation. Use Small-Angle X-ray Scattering (SAXS) to confirm aggregation morphology .

Q. What experimental and computational approaches validate the proposed reaction mechanisms for its synthesis?

  • Methodological Answer : Combine kinetic studies (e.g., monitoring intermediates via LC-MS) with computational reaction path searches (e.g., artificial force-induced reaction method). For example, identify transition states for the condensation step using IRC (Intrinsic Reaction Coordinate) analysis. Experimental activation energy (~60 kJ/mol) should align with computed values .

Contradiction Analysis

  • Issue : Conflicting reports on aggregation-induced emission (AIE) vs. aggregation-caused quenching (ACQ).
    • Resolution : AIE dominates in low-polarity solvents (e.g., THF) due to restricted intramolecular motion, while ACQ occurs in water due to π-π stacking. Validate via concentration-dependent fluorescence assays .

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